

# A Technical Guide to the Spectroscopic Characterization of 1-Methyl-5-nitroindoline

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **1-Methyl-5-nitroindoline**

Cat. No.: **B098089**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

**Abstract:** This document provides a technical overview of the expected spectroscopic data for **1-Methyl-5-nitroindoline** ( $C_9H_{10}N_2O_2$ ), a compound of interest in medicinal chemistry and drug development.<sup>[1]</sup> Due to the limited availability of published experimental spectra for this specific molecule, this guide presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of structurally similar compounds and established spectroscopic principles. Detailed, generalized experimental protocols for acquiring such data are also provided to aid researchers in their laboratory work.

## Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for **1-Methyl-5-nitroindoline**. These values are estimations and should be confirmed by experimental data.

Table 1: Predicted  $^1H$  NMR Data (400 MHz,  $CDCl_3$ )

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~8.0 - 8.2	d	1H	Aromatic H (H4)
~7.8 - 8.0	dd	1H	Aromatic H (H6)
~6.5 - 6.7	d	1H	Aromatic H (H7)
~3.4 - 3.6	t	2H	Methylene H (H3)
~3.0 - 3.2	t	2H	Methylene H (H2)
~2.8 - 3.0	s	3H	N-CH <sub>3</sub>

Table 2: Predicted <sup>13</sup>C NMR Data (100 MHz, CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ , ppm)	Assignment
~155 - 160	Quaternary C (C7a)
~140 - 145	Quaternary C-NO <sub>2</sub> (C5)
~130 - 135	Quaternary C (C3a)
~125 - 130	Aromatic CH (C6)
~115 - 120	Aromatic CH (C4)
~105 - 110	Aromatic CH (H7)
~55 - 60	Methylene C (C2)
~35 - 40	N-CH <sub>3</sub>
~28 - 33	Methylene C (C3)

Table 3: Predicted Key IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Functional Group Vibration
~3100 - 3000	Aromatic C-H stretch
~2950 - 2850	Aliphatic C-H stretch (CH <sub>3</sub> and CH <sub>2</sub> )
~1610 - 1590	C=C aromatic ring stretch
~1530 - 1500	Asymmetric NO <sub>2</sub> stretch
~1350 - 1320	Symmetric NO <sub>2</sub> stretch
~1300 - 1250	C-N stretch (aromatic amine)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/z Value	Interpretation
178	Molecular ion (M <sup>+</sup> )
163	[M - CH <sub>3</sub> ] <sup>+</sup>
132	[M - NO <sub>2</sub> ] <sup>+</sup>
117	[M - NO <sub>2</sub> - CH <sub>3</sub> ] <sup>+</sup>

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

- <sup>1</sup>H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the protons on the benzene ring. The electron-withdrawing nitro group will deshield the adjacent protons, causing them to appear at a lower field. The two methylene groups in the five-membered ring will likely appear as triplets due to coupling with each other. The N-methyl group is expected to be a singlet in the upfield region.
- <sup>13</sup>C NMR: The carbon NMR spectrum will show signals for all nine carbon atoms. The carbons attached to the nitrogen and the nitro group will be significantly deshielded. The methyl carbon will be the most shielded and appear at the highest field.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key expected absorptions for **1-Methyl-5-nitroindoline** include the characteristic stretches for the aromatic C-H and C=C bonds, the aliphatic C-H bonds of the methyl and methylene groups, and the strong, distinct symmetric and asymmetric stretches of the nitro ( $\text{NO}_2$ ) group.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **1-Methyl-5-nitroindoline**, the molecular ion peak ( $\text{M}^+$ ) is expected at an  $m/z$  of 178, corresponding to its molecular weight.<sup>[1]</sup> Common fragmentation pathways may include the loss of the methyl group (-15 amu) or the nitro group (-46 amu).<sup>[2][3][4]</sup>

## Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for organic compounds like **1-Methyl-5-nitroindoline**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy<sup>[5]</sup>

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ).
- Filtering: Filter the solution into a clean 5 mm NMR tube.
- Analysis: Acquire the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a spectrometer (e.g., 400 MHz).
- Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

## Infrared (IR) Spectroscopy

- Sample Preparation (Thin Film): Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene chloride or acetone).<sup>[5]</sup>
- Application: Apply a drop of the solution to a salt plate (e.g.,  $\text{NaCl}$  or  $\text{KBr}$ ).<sup>[5]</sup>

- Evaporation: Allow the solvent to evaporate, leaving a thin film of the compound on the plate.  
[\[5\]](#)
- Analysis: Place the salt plate in the spectrometer and acquire the IR spectrum.

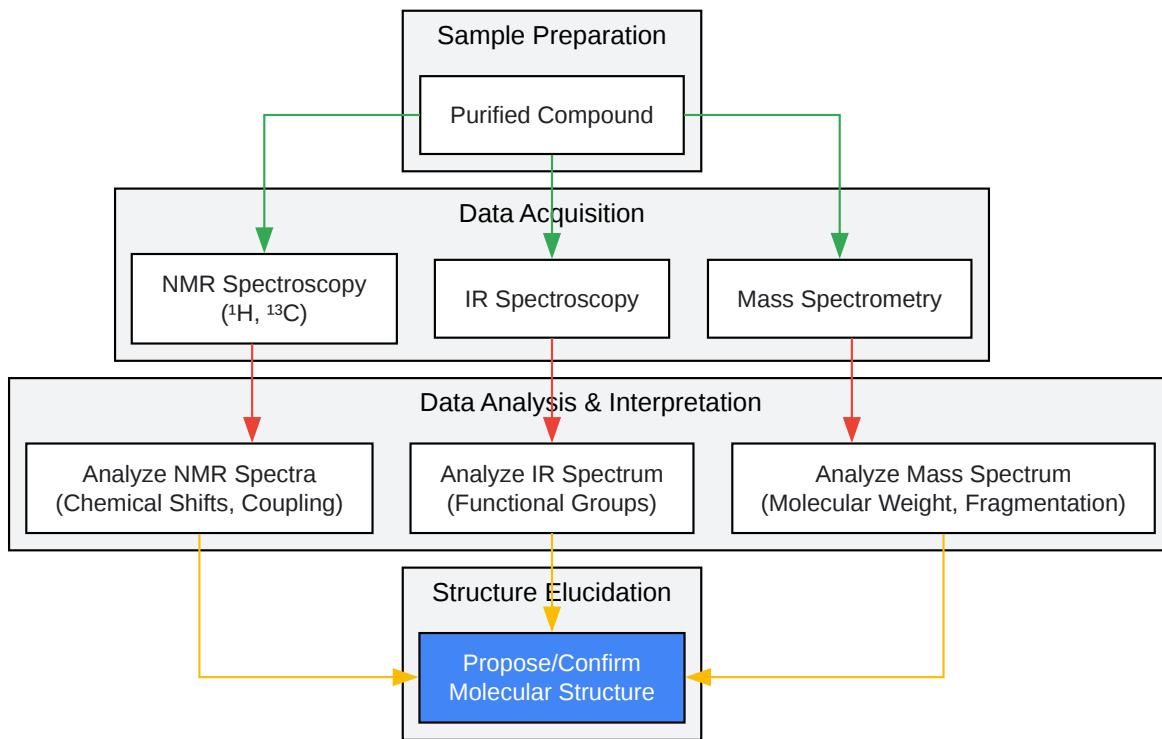
## Mass Spectrometry (MS)[7]

- Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).
- Ionization: Introduce the sample into the mass spectrometer. Electron ionization (EI) is a common technique for small organic molecules.
- Analysis: The instrument separates the resulting ions based on their mass-to-charge ratio ( $m/z$ ).
- Detection: The detector records the abundance of each ion, generating a mass spectrum.

## Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

## General Workflow for Spectroscopic Analysis

[Click to download full resolution via product page](#)

Caption: A logical workflow for the spectroscopic analysis of a chemical compound.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 1H-Indole, 2,3-dihydro-1-methyl-5-nitro- | C9H10N2O2 | CID 167738 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
- 2. chemguide.co.uk [chemguide.co.uk]

- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Characterization of 1-Methyl-5-nitroindoline]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b098089#spectroscopic-data-for-1-methyl-5-nitroindoline-nmr-ir-ms>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)